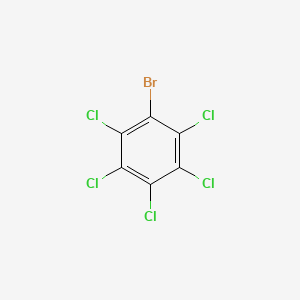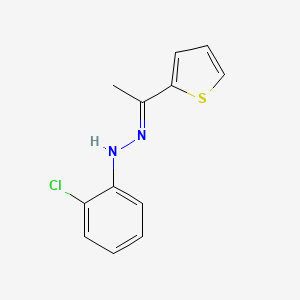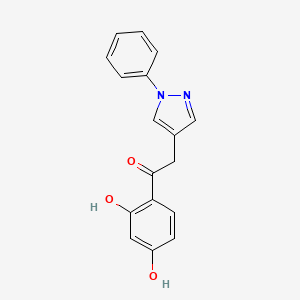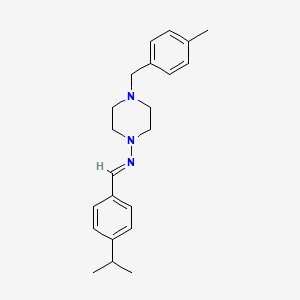
2-Amino-3,4,5,6-tetrabromobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3,4,5,6-tetrabromobenzoic acid is a brominated aromatic compound with the molecular formula C7H3Br4NO2 It is characterized by the presence of four bromine atoms attached to the benzene ring, along with an amino group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,4,5,6-tetrabromobenzoic acid typically involves the bromination of 2-aminobenzoic acid. The process includes the following steps:
Bromination: 2-Aminobenzoic acid is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce bromine atoms at the 3, 4, 5, and 6 positions of the benzene ring.
Purification: The crude product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), may also be employed to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3,4,5,6-tetrabromobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar solvents and elevated temperatures.
Oxidation: Reagents such as potassium permanganate or nitric acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Oxidation Products: Nitro derivatives and other oxidized forms of the compound.
Reduction Products: Alcohol derivatives and other reduced forms of the compound.
Applications De Recherche Scientifique
2-Amino-3,4,5,6-tetrabromobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s brominated structure makes it useful in studying enzyme inhibition and protein interactions.
Industry: Used in the production of flame retardants and other brominated compounds with industrial significance.
Mécanisme D'action
The mechanism of action of 2-Amino-3,4,5,6-tetrabromobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms can form halogen bonds with amino acid residues in proteins, affecting their function. The amino and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3,4,5,6-tetrabromobenzoic acid: Characterized by four bromine atoms on the benzene ring.
2-Amino-3,4,5,6-tetrachlorobenzoic acid: Similar structure but with chlorine atoms instead of bromine.
2-Amino-3,4,5,6-tetrafluorobenzoic acid: Contains fluorine atoms, leading to different chemical properties.
Uniqueness
This compound is unique due to the presence of bromine atoms, which impart distinct reactivity and biological activity compared to its chloro and fluoro analogs. The bromine atoms’ larger size and higher atomic weight influence the compound’s physical and chemical properties, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
54098-90-7 |
|---|---|
Formule moléculaire |
C7H3Br4NO2 |
Poids moléculaire |
452.72 g/mol |
Nom IUPAC |
2-amino-3,4,5,6-tetrabromobenzoic acid |
InChI |
InChI=1S/C7H3Br4NO2/c8-2-1(7(13)14)6(12)5(11)4(10)3(2)9/h12H2,(H,13,14) |
Clé InChI |
CLLXPTWYWVRGCW-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1Br)Br)Br)Br)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide](/img/structure/B11969958.png)

![N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11969984.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11969991.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide](/img/structure/B11969994.png)
![di-tert-butyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11969996.png)
![11-[(5Z)-5-(1-Allyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]undecanoic acid](/img/structure/B11970012.png)

![(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11970016.png)

![N-{2-[(2E)-2-(2-chlorobenzylidene)hydrazino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B11970027.png)

![Isopropyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11970034.png)

